2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(6-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMWFRVMMVLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one typically involves the chlorination of 1-(6-methoxypyridin-3-yl)ethan-1-one. One common method includes the reaction of 6-methoxypyridin-3-yl ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
6-methoxypyridin-3-yl ethanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
Scientific Research Applications
2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is utilized in the development of organic electronic materials due to its electron-donating methoxy group.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzymatic activity. The methoxy group enhances its binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Reactivity Comparisons
- Electron-Donating vs. Withdrawing Groups: The 6-methoxy group in 2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one increases electron density on the pyridine ring, enhancing resonance stabilization and directing electrophilic substitutions to specific positions. In contrast, the 6-chloro substituent in 2-Chloro-1-(6-chloropyridin-3-yl)ethanone withdraws electron density, making the ketone more electrophilic and reactive toward nucleophiles . The aminomethyl group in 1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride introduces basicity and solubility, enabling its use in polar reaction environments .
- Synthetic Utility: this compound is pivotal in asymmetric catalysis, as demonstrated in the synthesis of (S)-4,4,4-trifluoro-3-hydroxy-1-(6-methoxypyridin-3-yl)-3-phenylbutan-1-one, achieving 96:4 enantiomeric ratio (er) . The chloroacetone moiety in analogs like 2-Chloro-1-(6-chloropyridin-3-yl)ethanone facilitates alkylation reactions, though its higher boiling point (328.8°C) suggests challenges in purification compared to methoxy-substituted derivatives .
Challenges and Limitations
- Isomeric Differences : The 2-pyridinyl vs. 3-pyridinyl substitution (e.g., CAS 1260813-10-2 vs. the target compound) significantly alters electronic and steric profiles, impacting reactivity and downstream applications .
- Data Gaps: Limited thermochemical data (e.g., pKa, melting points) for this compound necessitate extrapolation from analogs, introducing uncertainty in process optimization.
Biological Activity
2-Chloro-1-(6-methoxypyridin-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chloro substituent and a methoxypyridine moiety, contributing to its reactivity and biological interactions.
Synthesis
The synthesis typically involves chlorination reactions followed by the introduction of the ethanone group. Common reagents include thionyl chloride or phosphorus pentachloride under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can alter enzymatic activity, leading to various biological effects, including antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example, studies have shown that it can inhibit the growth of certain bacterial strains, which positions it as a potential candidate for developing new antibiotics .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in treated cells .
Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the methoxy group significantly enhanced its antibacterial properties against Gram-positive bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Parent Compound | 32 µg/mL |
| Methoxy Derivative | 16 µg/mL |
| Chloro Derivative | 8 µg/mL |
Study 2: Anticancer Activity
In another study focusing on its anticancer potential, the compound was tested on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The findings revealed that it inhibited cell proliferation with IC50 values of 25 µM for MCF-7 and 30 µM for PC3 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| PC3 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
